2-(1H-indol-3-ylsulfanyl)succinic acid
Description
2-(1H-Indol-3-ylsulfanyl)succinic acid is a succinic acid derivative featuring an indole moiety linked via a sulfanyl (-S-) group at the 3-position of the indole ring. Succinic acid, a dicarboxylic acid and intermediate in the citric acid cycle, serves as the backbone for this compound . The indole group, a bicyclic aromatic heterocycle, is biologically significant due to its prevalence in natural products (e.g., tryptophan, serotonin) and pharmaceuticals.
Properties
CAS No. |
54466-96-5 |
|---|---|
Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29g/mol |
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C12H11NO4S/c14-11(15)5-9(12(16)17)18-10-6-13-8-4-2-1-3-7(8)10/h1-4,6,9,13H,5H2,(H,14,15)(H,16,17) |
InChI Key |
XMVFTKYTDYMUNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinic Acid (Compound 13)
- Structure : A benzylidene-substituted succinic acid with bulky tert-butyl and hydroxyl groups.
- Bioactivity : Exhibits high potency as a nuclear receptor ligand, enzyme inhibitor (e.g., cyclooxygenase), GPCR ligand, and ion channel modulator. Computational studies rank it as the most bioactive among substituted benzylidene-succinic acids, outperforming butylated hydroxytoluene (BHT) and unmodified succinic acid .
- Toxicity: Predicted to be non-toxic with favorable safety profiles in silico .
- Pharmacokinetics : Enhanced lipophilicity (logP) due to tert-butyl groups may improve membrane permeability compared to the indolylsulfanyl derivative.
Aliphatic Succinic Acid Derivatives (Glutaric Acid, 3,3-Dimethylglutaric Acid)
- Structure : Differ in chain length (glutaric acid: 5-carbon) and branching (3,3-dimethylglutaric acid).
- Bioactivity : Used as P3 position modifiers in protease inhibitors. Shorter chains (succinic acid) favor binding efficiency, while branched derivatives may reduce enzymatic degradation .
- Toxicity : Generally low toxicity but less target specificity compared to aromatic-substituted analogs.
2-(3-Methylthiophen-2-yl)succinic Acid
- Structure : Thiophene ring substituted at the 2-position with a methyl group.
- Bioactivity: Serves as a precursor for anticonvulsant and antinociceptive agents. The thiophene’s electron-rich nature enhances interactions with ion channels but may reduce nuclear receptor affinity compared to indole derivatives .
2-(6-Methyl-1H-Indol-3-yl)acetic Acid
- Structure: Indole linked to acetic acid (monocarboxylic) instead of succinic acid.
- Indole’s aromaticity may still support receptor binding .
2-(2,6-Dichlorophenyl)succinic Acid
- Structure : Chlorinated phenyl group introduces steric bulk and electronegativity.
- Bioactivity: Used in synthesizing agrochemicals and polymers.
2-(1,3-Benzothiazol-2-Ylthio)succinic Acid
- Structure : Benzothiazole substituent with a sulfur atom in the heterocycle.
- Bioactivity : Marketed for applications in catalysis and materials science. The benzothiazole’s planar structure may improve π-π stacking in enzyme active sites but lacks indole’s hydrogen-bonding versatility .
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)succinic Acid
- Structure : Isoindole-dione fused ring system.
- Bioactivity: Used in polymer synthesis and biochemical studies.
Comparative Analysis Table
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